2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and a dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 3-bromophenylacetic acid can be converted to its corresponding α-haloketone, which then undergoes cyclization with an amide to form the oxazole ring.
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Thioether Formation: : The oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
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Acetamide Formation: : The final step involves the coupling of the thioether oxazole with 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine to form the acetamide linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives with different biological activities.
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Substitution: : The bromophenyl group is a site for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole derivatives or dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
The compound’s structural features suggest potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these possibilities, with studies focusing on its interaction with biological targets.
Industry
In the pharmaceutical industry, derivatives of this compound could be developed as drug candidates. Its unique structure might also find applications in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and bromophenyl group are likely involved in binding interactions, while the thioether and acetamide linkages may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl)oxazol-2-yl)thioacetamide: Lacks the bromine and dioxin moieties, potentially resulting in different biological activities.
2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-phenylacetamide: Contains a chlorophenyl group instead of a bromophenyl group, which may alter its reactivity and biological properties.
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylacetamide: Similar structure but without the dioxin moiety, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromophenyl and dioxin moieties in 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide makes it unique compared to its analogs. These groups may confer distinct electronic properties and steric effects, influencing its reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
This compound features several critical structural components:
- Oxazole Ring : Known for its involvement in various biological activities.
- Thioamide Group : Imparts unique reactivity and potential for enzyme inhibition.
- Bromophenyl Moiety : May enhance lipophilicity and bioactivity.
The molecular formula is C17H16BrN2O3S with a molecular weight of approximately 404.29 g/mol.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. Specifically, the oxazole and thioamide functionalities have been linked to the inhibition of key metabolic enzymes such as:
- Inosine Monophosphate Dehydrogenase (IMPDH) : Critical in nucleotide synthesis, particularly in pathogen metabolism.
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
Preliminary studies suggest that this compound may similarly inhibit these enzymes through mechanisms involving hydrogen bonding and hydrophobic interactions with active sites .
Anticancer Properties
The compound has shown promise in anticancer applications. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key findings:
Compound Name | Structural Features | Biological Activity |
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4-(3-Bromophenyl)-1H-pyrazole | Pyrazole ring instead of oxazole | Antimicrobial activity |
Benzothiazole derivatives | Thiazole instead of oxazole | Anticancer properties |
Thiazolidinone derivatives | Thiazolidinone core | Anti-inflammatory effects |
The unique combination of the oxazole ring and thioamide functionality in our compound may confer distinct biological properties compared to these similar compounds.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial potential of various oxazole derivatives against common bacterial pathogens. The results indicated that while some derivatives exhibited limited activity, others showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further antimicrobial research .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of benzoxazepine derivatives on solid tumor cell lines. The findings revealed varying degrees of cytotoxicity depending on the specific cancer cell line used. This variability underscores the need for targeted studies on this compound to elucidate its potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-13-3-1-2-12(8-13)17-10-21-19(26-17)27-11-18(23)22-14-4-5-15-16(9-14)25-7-6-24-15/h1-5,8-10H,6-7,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZMZQRVGVEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.